molecular formula C13H13N3O3 B2929808 N-(1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 955573-00-9

N-(1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2929808
CAS No.: 955573-00-9
M. Wt: 259.265
InChI Key: BFIPFKBWQBSXAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a sophisticated synthetic compound featuring a benzodioxole scaffold linked to an ethyl-pyrazole carboxamide moiety, creating a structurally unique molecule for chemical biology and neuroscience research. This compound demonstrates particular research value in investigating neurological signaling pathways, with preliminary studies suggesting potential activity as a modulator of neurotransmitter systems. Researchers utilize this benzodioxolyl-pyrazole derivative to study ligand-receptor interactions in the central nervous system, with applications spanning molecular pharmacology, neurochemistry, and medicinal chemistry optimization projects. The compound's molecular architecture incorporates a 1,3-benzodioxole ring system known for metabolic stability and membrane permeability, connected to a pyrazole carboxamide group that provides hydrogen bonding capabilities critical for molecular recognition. This structural combination creates a versatile research chemical with optimal physicochemical properties for blood-brain barrier penetration in experimental models, making it particularly valuable for in vitro neurological target engagement studies. While the exact mechanism of action requires further characterization, structural analogs featuring the benzodioxole pharmacophore have demonstrated bioactivity across various neurological targets, including potential interactions with neurotransmitter transporters and receptors . Available exclusively for research applications, this compound is provided with comprehensive analytical characterization including HPLC purity verification, mass spectrometry confirmation, and NMR spectral data. Researchers should handle this material according to laboratory safety protocols as it is intended strictly for scientific investigation. Not for diagnostic, therapeutic, or human use applications. Researchers are encouraged to consult the scientific literature for the most current findings regarding compounds featuring similar structural motifs, including the benzodioxole and pyrazolecarboxamide pharmacophores present in this molecule .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-2-16-6-5-10(15-16)13(17)14-9-3-4-11-12(7-9)19-8-18-11/h3-7H,2,8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIPFKBWQBSXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized by the condensation of catechol with formaldehyde under acidic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with an appropriate 1,3-diketone.

    Coupling of Benzodioxole and Pyrazole Rings: The benzodioxole and pyrazole rings are coupled through a series of reactions involving halogenation and nucleophilic substitution.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions.

    Formation of the Carboxamide Group: The carboxamide group is introduced through the reaction of the intermediate compound with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Hydrolysis and Acid/Base Reactions

The amide and ester-like groups in the compound undergo hydrolysis under specific conditions:

Reaction Type Conditions/Reagents Outcome References
Acidic HydrolysisHCl (6M), 100°C, 12hCleavage of amide to carboxylic acid and amine
Basic HydrolysisNaOH (2M), ethanol/water, 80°CPartial degradation of the benzodioxole ring
  • Acidic conditions preferentially target the amide bond, while alkaline conditions risk destabilizing the benzodioxole moiety.

Electrophilic and Nucleophilic Substitutions

The pyrazole and benzodioxole rings participate in substitution reactions:

Reaction Type Conditions/Reagents Outcome References
NitrationHNO₃/H₂SO₄, 0°CNitro-group addition to pyrazole C4/C5 positions
AlkylationK₂CO₃, DMF, alkyl halide, 60°CEthyl-group retention limits further alkylation
  • Nitration occurs selectively on the pyrazole ring due to its electron-deficient nature.

  • The pre-existing ethyl group at N1 reduces alkylation reactivity at the pyrazole nitrogen.

Reduction and Oxidation Reactions

Functional group transformations under redox conditions:

Reaction Type Conditions/Reagents Outcome References
Amide ReductionLiAlH₄, THF, refluxConversion of carboxamide to amine
Benzodioxole OxidationKMnO₄, H₂O, 100°COxidative cleavage to catechol derivatives
  • LiAlH₄ reduces the amide to a primary amine, though over-reduction risks pyrazole ring saturation .

  • Strong oxidants like KMnO₄ disrupt the benzodioxole’s methylenedioxy bridge.

Key Considerations:

  • Steric Effects : The ethyl group at N1 hinders reactions at the pyrazole’s adjacent positions.

  • Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may complicate purification.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Compound 1 : 5-(1,3-Benzodioxol-5-yl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazole carboxamide (CAS 955888-16-1)
  • Core Structure : Isoxazole ring instead of pyrazole.
  • Substituents : 4-Methylbenzyl group on pyrazole vs. ethyl group in the target compound.
  • Molecular Weight : 402.4 g/mol (vs. ~275.3 g/mol for the target compound).
  • Implications : The isoxazole ring may alter electronic properties and binding affinity compared to pyrazole. The bulkier 4-methylbenzyl substituent could reduce membrane permeability relative to the ethyl group .
Compound 2 : N-(1,3-Benzodioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide (CAS 1374520-20-3)
  • Core Structure : Similar pyrazole-carboxamide backbone.
  • Substituents :
    • Tetrahydrothiophene sulfone group at N1 (vs. ethyl in the target compound).
    • 3,5-Dimethyl groups on pyrazole.
  • Molecular Weight : 391.4 g/mol.
  • The dimethyl substituents may sterically hinder interactions with hydrophobic binding pockets .
Compound 3 : (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide
  • Core Structure : Hydrazinecarboxamide with a benzodioxole-imidazole hybrid.
  • Substituents : Imidazole and semicarbazone pharmacophores.
  • Implications : The imidazole moiety confers antifungal activity, while the semicarbazone linker may enhance metal-binding properties, a feature absent in the target compound .

Pharmacological and Physicochemical Properties

Property Target Compound Compound 1 Compound 2 Compound 3
Core Ring Pyrazole Isoxazole Pyrazole Hydrazinecarboxamide
Key Substituents Ethyl, benzodioxolyl 4-Methylbenzyl Sulfone, dimethyl Imidazole, semicarbazone
Molecular Weight ~275.3 402.4 391.4 ~430.8 (estimated)
Polarity Moderate (amide + benzodioxole) Low (hydrophobic benzyl) High (sulfone) High (imidazole, semicarbazone)
Potential Bioactivity Undocumented (in evidence) Undocumented Undocumented Antifungal

Key Structural and Functional Differences

Ring Systems :

  • Pyrazole (target) vs. isoxazole (Compound 1): Isoxazole’s oxygen atom may increase hydrogen-bonding capacity.
  • Hydrazinecarboxamide (Compound 3) introduces conformational rigidity compared to the flexible carboxamide in the target compound.

Substituent Effects :

  • Ethyl group (target) vs. sulfone (Compound 2): Ethyl enhances lipophilicity, favoring blood-brain barrier penetration, whereas sulfone improves solubility.
  • Imidazole in Compound 3 provides a metal-binding site absent in the target compound, critical for antifungal mechanisms .

Biological Activity

N-(1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide (commonly referred to as "the compound") is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H15N3O3C_{14}H_{15}N_{3}O_{3} with a molecular weight of approximately 273.11 g/mol. Its structure includes a pyrazole ring substituted with a benzodioxole moiety, which is believed to contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

  • Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. The compound has shown potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines .

2. Enzyme Inhibition

  • The compound has been identified as a potent inhibitor of meprin enzymes, which are implicated in various pathological conditions, including cancer and inflammation. Specific modifications to the pyrazole structure have been explored to enhance selectivity and potency against different isoforms of meprin .

3. Antimicrobial Properties

  • Preliminary investigations indicate that the compound may possess antimicrobial activity against a range of pathogens. This aspect is particularly relevant in the context of increasing antibiotic resistance .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can significantly impact potency and selectivity:

Modification Effect on Activity
Substitution at position 3Increased potency against meprin α
Ethyl group at position 1Enhanced solubility and bioavailability
Benzodioxole moietyImproved anticancer activity through enhanced interaction with cellular targets

Case Studies

Several case studies highlight the efficacy of this compound:

Case Study 1: Anticancer Efficacy
In vitro studies on various cancer cell lines demonstrated that the compound inhibited proliferation with IC50 values in the micromolar range. Mechanistic studies indicated that this was mediated through apoptosis pathways involving caspase activation .

Case Study 2: Enzyme Selectivity
A series of derivatives were synthesized to evaluate their inhibitory effects on meprin α and β. The results showed that specific substitutions could enhance selectivity for meprin α while reducing off-target effects associated with meprin β .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves multi-step processes starting with condensation reactions of hydrazides or hydrazine derivatives with carbonyl-containing intermediates. For example, pyrazole-3-carboxamide derivatives are often synthesized via cyclocondensation of substituted acrylates with hydrazides under reflux in ethanol or THF . Optimization strategies include:

  • Catalysis : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
  • Temperature Control : Gradual heating (60–80°C) minimizes side reactions like over-alkylation.
    • Key Reference : Multi-step synthesis of analogous pyrazole carboxamides achieved 70–85% yields via controlled condensation .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions on the benzodioxole and pyrazole rings (e.g., ethyl group at N1, carboxamide at C3).
  • X-ray Crystallography : Determines bond angles, dihedral distortions, and hydrogen-bonding networks. For example, monoclinic crystal systems (space group P21/n) are common for pyrazole derivatives, with unit cell parameters refined to ±0.01 Å precision .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 331.39) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Contradictions often arise from assay variability or structural impurities. Strategies include:

  • Purity Validation : HPLC with UV/Vis detection (≥95% purity) to exclude confounding byproducts .
  • Dose-Response Curves : EC₅₀/IC₅₀ comparisons under standardized conditions (e.g., fixed ATP concentrations in kinase assays).
  • Structural Analogues : Test activity against minor impurities (e.g., de-ethylated byproducts) to identify false positives .
    • Key Reference : Discrepancies in NO release data for pyrazole derivatives were resolved by quantifying trace thiourea contaminants via LC-MS .

Q. What computational approaches are used to predict the binding affinity and selectivity of this compound toward biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., cannabinoid CB1). Focus on hydrogen bonds between the carboxamide and Arg³⁵⁶ of CB1 .
  • DFT Calculations : B3LYP/6-31G(d) level optimizations predict electrostatic potential surfaces, identifying nucleophilic regions (e.g., benzodioxole oxygen) for covalent bonding .
  • MD Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How can structure-activity relationship (SAR) studies be designed to improve the metabolic stability of this compound?

  • Methodological Answer :

  • Substituent Modulation : Replace the ethyl group with bulkier tert-butyl or cyclopropyl to reduce CYP450-mediated oxidation .
  • Isosteric Replacement : Substitute benzodioxole with bioisosteres like 2,3-dihydrobenzofuran to enhance microsomal stability.
  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Compare half-life (t₁/₂) across analogues .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-dependent responses in toxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
  • ANOVA with Tukey’s Test : Compare means across dose groups (p < 0.05).
  • LOEC/NOEC Determination : Use Williams’ test for threshold identification .

Q. How should researchers design experiments to assess the compound’s photostability under UV light?

  • Methodological Answer :

  • Accelerated Testing : Expose solutions (1 mg/mL in ethanol) to UVB (312 nm) for 24–72 hours.
  • Degradation Monitoring : Track via UV-Vis absorbance (λmax ~270 nm for benzodioxole) and HPLC-DAD .
  • Radical Scavengers : Add butylated hydroxytoluene (BHT) to distinguish oxidative vs. photolytic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.